molecular formula C7H16N2O B13795169 Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-

Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-

Cat. No.: B13795169
M. Wt: 144.21 g/mol
InChI Key: JSLOQAHLXYSTCK-UHFFFAOYSA-N
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Description

Acetamide, N-ethyl-N-[2-(methylamino)ethyl]- is a chemical compound with the molecular formula C7H18ClN3O. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamide group, an ethyl group, and a methylaminoethyl group.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-ethyl-N-[2-(methylamino)ethyl]acetamide

InChI

InChI=1S/C7H16N2O/c1-4-9(7(2)10)6-5-8-3/h8H,4-6H2,1-3H3

InChI Key

JSLOQAHLXYSTCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-ethyl-N-[2-(methylamino)ethyl]- generally involves the acylation of a secondary amine containing the N-ethyl-N-(2-(methylamino)ethyl) moiety with an acetylating agent such as acetyl chloride or acetic anhydride. The key reaction is the formation of an amide bond between the amine and the acetyl group.

Method 1: Acylation of N-ethyl-N-(2-(methylamino)ethyl)amine with Acetyl Chloride

Procedure Summary:

  • Starting Materials: N-ethyl-N-(2-(methylamino)ethyl)amine and acetyl chloride.
  • Solvent: Anhydrous dichloromethane or ethyl acetate.
  • Conditions: The amine is dissolved in the solvent, cooled to 0 °C, and acetyl chloride is added dropwise under stirring.
  • Reaction Time: Typically 1 hour at 0 °C followed by warming to room temperature for additional stirring.
  • Work-up: The reaction mixture is quenched with water, extracted with organic solvents, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
  • Purification: The crude product is purified by recrystallization or column chromatography.

This method is a classical acylation reaction producing the target acetamide with good yields and purity. The reaction is sensitive to moisture and requires anhydrous conditions to avoid hydrolysis of acetyl chloride.

Method 2: Amidation via Activated Esters or Anhydrides

An alternative approach uses activated esters or anhydrides such as acetic anhydride or methyl acetate derivatives to acylate the amine.

  • Example: Reaction of N-ethyl-N-(2-(methylamino)ethyl)amine with acetic anhydride under mild heating (room temperature to 50 °C).
  • Advantages: This method avoids the use of corrosive acetyl chloride and can be performed under milder conditions.
  • Work-up and Purification: Similar to Method 1.

Method 3: Multi-Step Synthesis via Protected Intermediates

In more complex synthetic schemes, the amine functionality may be introduced via multi-step reactions involving protection and deprotection strategies, as exemplified in related acetamide derivatives synthesis:

  • Step 1: Protection of amine groups using protecting groups such as benzyl carbamate (CBZ).
  • Step 2: Formation of intermediate acetamide derivatives by reaction with chloroacetyl chloride or similar reagents in anhydrous solvents at low temperature.
  • Step 3: Deprotection of the amine by hydrogenolysis using palladium on carbon catalyst under hydrogen atmosphere or by acid treatment.
  • Step 4: Final purification by recrystallization or chromatography.

This approach is useful when the molecule contains multiple reactive amine groups or when regioselectivity is required.

Representative Reaction Scheme

Step Reagents & Conditions Description Outcome
1 N-ethyl-N-(2-(methylamino)ethyl)amine + Acetyl chloride, 0 °C to RT, dry solvent Acylation of amine to form acetamide Formation of target acetamide
2 Work-up: aqueous quench, extraction, drying Isolation of crude product Crude acetamide
3 Purification: recrystallization or chromatography Removal of impurities Pure acetamide

Analytical and Purification Techniques

  • Drying Agents: Anhydrous magnesium sulfate is commonly used to dry organic layers post-extraction.
  • Purification: Silica gel column chromatography and recrystallization in ethanol or ethyl acetate are standard.
  • Reaction Monitoring: Thin layer chromatography (TLC) is employed to monitor reaction progress.
  • Characterization: Melting point determination, NMR, and mass spectrometry confirm product identity and purity.

Research Findings and Literature Support

  • A study on related benzimidazole-containing acetamide derivatives illustrates the use of chloroacetyl chloride for acetamide formation, followed by amine substitution and purification steps, highlighting the applicability of acyl chloride amidation in complex molecules.
  • Patented methods describe the preparation of acetamide derivatives from amines and acyl chlorides or esters, emphasizing the use of hydrogenolysis for deprotection steps and the importance of controlled reaction conditions for high yield and purity.
  • The Open Reaction Database provides experimental data on related amine acylation reactions, confirming typical reaction times (~1 hour), solvents (ethyl acetate), and purification protocols.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents Conditions Advantages Disadvantages
1 N-ethyl-N-(2-(methylamino)ethyl)amine Acetyl chloride 0 °C to RT, anhydrous solvent High yield, straightforward Requires moisture-free conditions
2 N-ethyl-N-(2-(methylamino)ethyl)amine Acetic anhydride Mild heating (RT-50 °C) Milder conditions, safer reagent Possibly lower reactivity
3 Protected amine intermediates Chloroacetyl chloride, Pd/C catalyst Multi-step, hydrogenolysis Suitable for complex molecules More steps, longer synthesis time

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-ethyl-N-[2-(methylamino)ethyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding amides or carboxylic acids, while reduction reactions may produce primary or secondary amines .

Scientific Research Applications

Acetamide, N-ethyl-N-[2-(methylamino)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-ethyl-N-[2-(methylamino)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-ethyl-N-[2-(methylamino)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Acetamide, N-ethyl-N-[2-(methylamino)ethyl]- is a chemical compound with the IUPAC name N-ethyl-N-[2-(methylamino)ethyl]acetamide, characterized by its molecular formula C7H16N2OC_7H_{16}N_2O and a molecular weight of 144.22 g/mol. This compound's structure features an acetamide functional group with ethyl and methylamino substituents, which contribute to its unique biological activities. Research into its pharmacological potential has indicated interactions with various biological targets, particularly in the realms of neuropharmacology and enzyme inhibition.

Biological Activity Overview

The biological activity of Acetamide, N-ethyl-N-[2-(methylamino)ethyl]- has been explored primarily in the context of neuroprotection and enzyme inhibition. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor, similar to other compounds in its class, which is significant for conditions like dementia and other neurological disorders.

Key Biological Activities

  • Neuroprotective Effects :
    • Similar derivatives have shown promise in protecting against oxidative stress-induced neurodegeneration.
    • Studies indicate that compounds with structural similarities can attenuate neuroinflammation and oxidative stress, leading to improved neuronal survival.
  • Enzyme Inhibition :
    • The compound is hypothesized to interact with acetylcholinesterase, potentially enhancing neurotransmitter levels by preventing acetylcholine breakdown.
    • This mechanism is crucial for therapeutic strategies aimed at treating cognitive decline.

Neuroprotective Studies

A notable study investigated the effects of synthesized benzimidazole-containing acetamide derivatives on ethanol-induced neurodegeneration in rats. The results indicated that these derivatives significantly reduced oxidative stress markers and improved memory function compared to control groups. The treatment groups exhibited lower levels of inflammatory cytokines such as TNF-α and COX-2, suggesting a robust neuroprotective effect ( ).

Enzyme Interaction Studies

Research focusing on similar acetamide derivatives has demonstrated their ability to inhibit acetylcholinesterase effectively. For instance, compounds structurally related to Acetamide, N-ethyl-N-[2-(methylamino)ethyl]- were shown to have competitive inhibition profiles against this enzyme, which is critical for neurotransmitter regulation in the brain ().

Comparative Analysis of Similar Compounds

The following table summarizes key structural similarities and differences among compounds related to Acetamide, N-ethyl-N-[2-(methylamino)ethyl]-:

Compound NameMolecular FormulaKey Differences
Acetamide, N-methyl-N-[2-(methylamino)ethyl]-C7H16N2OContains a methyl group instead of ethyl
N-Ethyl-2-(methylamino)acetamide hydrochlorideC5H13ClN2OHydrochloride salt form
N-Ethyl-N-(2-methylphenyl)acetamideC11H15NOContains a phenyl group
N-Ethyl-2-(ethylamino)acetamideC6H14N2OHas an ethylamine substituent

This comparison highlights the unique substituents of Acetamide, N-ethyl-N-[2-(methylamino)ethyl]- that may influence its biological activity ().

Q & A

Q. How to address conflicting toxicological data in literature?

  • Critical Analysis : Review experimental parameters in conflicting studies (e.g., dosage, exposure duration). For example, acute toxicity (LD50_{50}) discrepancies may stem from differences in animal models (e.g., rodents vs. zebrafish) .
  • Mitigation : Conduct OECD Guideline-compliant studies with rigorous controls (e.g., vehicle-only groups) .

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